Product packaging for 1-(prop-2-yn-1-yl)adamantane(Cat. No.:CAS No. 343857-51-2)

1-(prop-2-yn-1-yl)adamantane

Cat. No.: B6154234
CAS No.: 343857-51-2
M. Wt: 174.28 g/mol
InChI Key: YGMWGIQNYLNHHN-UHFFFAOYSA-N
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Description

Historical Development and Structural Significance of Adamantane (B196018)

Adamantane, a tricyclic alkane with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a unique, rigid, and strain-free cage-like structure that resembles a single cage of the diamond lattice. chemistrylearner.comwikipedia.org This structural characteristic is the origin of its name, derived from the Greek "adamantinos," meaning related to steel or diamond. wikipedia.org The existence of adamantane was first proposed in 1924 by H. Decker, who named it "decaterpene". chemistrylearner.comwikipedia.org However, it wasn't until 1933 that it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. chemistrylearner.comworldscientific.com The first successful, albeit complex, laboratory synthesis was achieved by Vladimir Prelog in 1941. chemistrylearner.comwikipedia.org A more practical and efficient synthesis was later discovered by Paul von Ragué Schleyer in 1957, which made adamantane and its derivatives more widely accessible for research. wikipedia.orgnih.gov

The structural significance of adamantane lies in its high degree of symmetry, thermal stability, and lipophilicity. worldscientific.commdpi.com Its rigid framework serves as a robust scaffold in various chemical applications. nih.gov Adamantane's unique properties have led to its use as a molecular building block in nanotechnology, materials science, and medicinal chemistry. worldscientific.com For instance, adamantane derivatives have been utilized in the development of drugs, polymers, and thermally stable lubricants. wikipedia.org

The Role of Alkyne Functional Groups in Organic Synthesis and Materials Science

Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. wikipedia.org This functional group is characterized by its linear geometry and high electron density, making it highly reactive and a versatile tool in organic synthesis. wikipedia.orgvaia.com The reactivity of the alkyne triple bond allows it to participate in a wide array of chemical transformations, including addition reactions (hydrogenation, halogenation, hydration), cycloadditions, and metal-catalyzed reactions. numberanalytics.comfastercapital.comlibretexts.org These reactions enable the construction of complex molecular architectures and the introduction of various functional groups, which is crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnumberanalytics.com For example, the copper-catalyzed azide-alkyne cycloaddition, a key "click chemistry" reaction, is widely used in drug discovery and bioconjugation. fastercapital.com

In materials science, alkynes are valuable precursors for the synthesis of novel materials with unique electronic and optical properties. vaia.comnumberanalytics.com The polymerization of alkynes can produce conducting polymers, such as polyacetylene, which have applications in electronic devices and solar cells. vaia.com The rigid, linear nature of the alkyne group can also be exploited to create well-defined and highly ordered molecular structures in advanced materials. rsc.org

Rationales for the Design and Synthesis of 1-(prop-2-yn-1-yl)adamantane as a Building Block

The design of this compound combines the desirable properties of both the adamantane cage and the alkyne functional group. The adamantane moiety provides a rigid, lipophilic, and sterically demanding scaffold, while the terminal alkyne group offers a reactive handle for a variety of chemical modifications. nih.govwikipedia.org This combination makes this compound a valuable building block in several areas of chemical research.

The synthesis of this compound and similar structures often involves the reaction of an adamantane precursor with a propargyl-containing reagent. For instance, the synthesis of related adamantane derivatives has been achieved through methods like the Ritter reaction, where adamantanol is reacted with a nitrile in the presence of an acid catalyst. google.com The synthesis of 1,3,5-trimethyl-7-(prop-2-yn-1-yloxy)adamantan-2-one was accomplished by trapping an adamantyl cation with propargyl alcohol. ucla.edu These synthetic strategies allow for the introduction of the propargyl group onto the adamantane core, creating a bifunctional molecule with distinct properties.

Overview of Research Areas in this compound Chemistry

Research involving this compound and its derivatives spans several fields, primarily driven by the unique combination of the bulky, rigid adamantane cage and the versatile alkyne functionality.

Medicinal Chemistry: Adamantane derivatives have a history of use in pharmaceuticals, with compounds like amantadine (B194251) being used as antiviral agents. chemistrylearner.comnih.gov The lipophilicity of the adamantane cage can improve the pharmacokinetic properties of drug candidates. nih.gov The alkyne group in this compound allows for its conjugation to other molecules of biological interest, such as peptides or targeting ligands, through reactions like click chemistry. mdpi.comfastercapital.com For example, a recent study focused on the synthesis of hybrid compounds combining adamantane and 1,3,4-oxadiazole (B1194373) with a terminal alkyne for evaluation as kinase inhibitors. researchgate.net

Materials Science: The rigid adamantane scaffold can be used to create materials with high thermal stability and defined architectures. worldscientific.comacs.org The alkyne group provides a point of attachment for polymerization or for grafting onto surfaces, leading to the development of new polymers, photosensitive resins, and organic optoelectronic materials. acs.org

Supramolecular Chemistry: The adamantane moiety is known to form stable inclusion complexes with cyclodextrins. mdpi.com This property, combined with the reactivity of the alkyne group, allows for the construction of complex, self-assembled supramolecular structures. For instance, adamantane-functionalized oligonucleotides have been shown to self-assemble with poly-β-cyclodextrin. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343857-51-2

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-prop-2-ynyladamantane

InChI

InChI=1S/C13H18/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h1,10-12H,3-9H2

InChI Key

YGMWGIQNYLNHHN-UHFFFAOYSA-N

Canonical SMILES

C#CCC12CC3CC(C1)CC(C3)C2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Adamantane and Its Derivatives

Direct Functionalization Approaches to Adamantane (B196018) Scaffolds

Directly converting the strong tertiary C-H bonds of adamantane into C-C bonds represents an efficient and atom-economical strategy for synthesis. nih.govresearchgate.net This approach avoids the need for pre-functionalization, thereby shortening synthetic sequences. The unique stability of adamantyl radical and cationic intermediates often facilitates these transformations. nih.govresearchgate.net

Direct C-H alkynylation of adamantane provides a powerful route to install the propargyl moiety. Metal-free conditions have been developed that leverage radical intermediates to achieve this transformation. One notable method involves the use of an ethynyl benziodoxolone (EBX) reagent. nih.gov In this process, a radical initiator generates a tert-butoxyl radical, which abstracts a hydrogen atom from the tertiary position of adamantane to form a stable adamantyl radical. This radical then adds to the EBX reagent, followed by a β-elimination to yield the alkynylated adamantane product. nih.gov While this method demonstrated high selectivity for the tertiary C-H bond, the specific yield for the direct attachment of a propargyl group is not detailed in this context, but the general alkynylation was successful. nih.gov

Another strategy employs a pyridine-boryl radical, which facilitates the homolysis of a B-B bond. nih.gov The resulting boryl radical generates the adamantyl radical, which then reacts with a suitable alkyne source like ((phenylethynyl)sulfonyl)benzene to afford the desired alkyne product. nih.gov This particular method showed only a marginal preference for the tertiary position of adamantane. nih.gov

Table 1: Direct C-H Alkynylation Methods for Adamantane
Reagent/Catalyst SystemIntermediateSelectivityReported YieldReference
Ethynyl Benziodoxolone (EBX) / DTBPAdamantyl RadicalHigh for 3° position59% for a related adamantyl alkyne nih.gov
Pyridine-boryl radical / ((Phenylethynyl)sulfonyl)benzeneAdamantyl RadicalMarginal (3°:2° = 5:4)62% for a related adamantyl alkyne nih.gov

The synthesis of substituted adamantanes is frequently accomplished via radical or carbocation intermediates due to their unique stability compared to simpler hydrocarbons. nih.govresearchgate.net The direct conversion of adamantane's C–H bonds can be achieved through radical-based functionalization reactions. nih.gov

For the introduction of alkyne moieties, radical pathways are particularly relevant. As described previously, the generation of an adamantyl radical is a key step. This can be achieved using various radical initiators, such as peroxides. nih.gov The subsequent reaction with an alkyne-containing reagent, designed to trap the radical, completes the C-C bond formation. The reaction's success and selectivity often depend on the nature of the hydrogen atom abstractor and the alkyne source. nih.gov High reactivity is required to break the strong C-H bonds of adamantane, which have bond dissociation energies of approximately 99 kcal/mol for the tertiary position. nih.gov

Nucleophilic substitution reactions offer a classical and versatile method for forming C-C bonds. researchgate.netlibretexts.org In the context of synthesizing 1-(prop-2-yn-1-yl)adamantane, this strategy would theoretically involve an adamantane-based nucleophile attacking an electrophilic propargyl source, such as propargyl bromide or chloride.

This approach necessitates the generation of a nucleophilic adamantyl species, such as 1-adamantyllithium or a 1-adamantyl Grignard reagent. These organometallic reagents can be prepared from the corresponding 1-haloadamantanes. Once formed, the adamantyl anion would readily displace the halide from a propargyl halide (e.g., propargyl bromide) in a standard SN2 reaction to form the target molecule. This method provides a conceptually straightforward route, relying on well-established organometallic chemistry principles.

Synthesis of this compound via Pre-functionalized Adamantane Precursors

A more traditional and often more controlled approach to synthesis involves the use of adamantane derivatives that already possess a reactive functional group at the desired position. chemrxiv.orgnih.gov This functional group then serves as a handle for the introduction of the propargyl moiety.

Starting with commercially available 1-haloadamantanes, such as 1-bromoadamantane (B121549) or 1-iodoadamantane, is a common and effective strategy. The halogen atom can be substituted by a propargyl group through various cross-coupling or nucleophilic substitution reactions.

A typical method involves the reaction of 1-bromoadamantane with a propargyl organometallic reagent. For instance, propargylmagnesium bromide, a Grignard reagent, can be used to displace the bromide from the adamantane bridgehead position. Alternatively, reacting 1-haloadamantanes with lithium acetylide (generated by deprotonating acetylene) would lead to 1-ethynyladamantane, which would require an additional step of homologation to yield the target this compound. A more direct route is the reaction with the lithium or magnesium salt of propyne.

Table 2: Synthesis from Adamantane Halogen Derivatives
Adamantane PrecursorReagentReaction TypeProduct
1-BromoadamantanePropargylmagnesium bromideGrignard CouplingThis compound
1-IodoadamantanePropargylzinc halide / Pd catalystNegishi CouplingThis compound

Adamantane-1-carboxylic acid is another readily available starting material that provides a versatile entry point for synthesizing this compound. science.org.gedtic.mil This approach requires a multi-step sequence to convert the carboxylic acid functionality into the target propargyl group.

A plausible synthetic pathway involves the following transformations:

Reduction: The carboxylic acid is first reduced to the corresponding primary alcohol, 1-adamantylmethanol. This reduction can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Activation of the Alcohol: The resulting alcohol's hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a better leaving group. Common methods include conversion to a tosylate (using tosyl chloride) or transformation into a halide (e.g., 1-(bromomethyl)adamantane) using reagents like phosphorus tribromide (PBr₃).

Nucleophilic Substitution: The activated intermediate, such as 1-(bromomethyl)adamantane, can then undergo a nucleophilic substitution reaction with an acetylene equivalent. For example, reaction with lithium acetylide would displace the bromide and form the C-C bond, yielding the final product, this compound.

This sequence leverages fundamental organic transformations to build the target molecule from a robust and accessible adamantane precursor. science.org.ge

Construction of the Adamantane Framework with Integrated Alkyne Moieties

The synthesis of substituted adamantanes can be achieved by building the tricyclic cage structure from simpler acyclic or cyclic precursors. nih.govnih.gov This "ground-up" approach allows for the incorporation of functional groups during the formation of the skeleton, offering a powerful alternative to the post-functionalization of the parent adamantane hydrocarbon. nih.gov While direct construction of the adamantane framework with a propargyl group already integrated is not commonly documented, the principles of adamantane synthesis through cyclization, ring expansion, and contraction can be conceptually extended to precursors bearing alkyne moieties.

Cyclization Reactions for Adamantane Skeleton Formation

The formation of the adamantane core often involves intramolecular cyclization reactions of suitably substituted bicyclic or monocyclic precursors. nih.govmdpi.com A key precursor in many adamantane syntheses is the bicyclo[3.3.1]nonane system. nih.gov Transannular cyclization reactions of bicyclo[3.3.1]nonane derivatives are a common strategy to form the final six-membered ring that completes the adamantane cage. nih.gov

For instance, diolefins derived from bicyclo[3.3.1]nonane can undergo ring closure when exposed to electrophiles like bromine or iodine. nih.gov The reaction proceeds through the formation of a stable 1-adamantyl cation, which is then trapped by a nucleophile to yield the 1,3-disubstituted adamantane. nih.gov Conceptually, a similar strategy could be employed using a bicyclic precursor containing both an olefin and an alkyne, or other reactive groups that could facilitate the final ring closure to form an adamantane structure with an integrated alkyne-containing substituent.

Another approach involves a cascade of reactions, such as aldol, Michael, and Dieckmann condensations, starting from simpler cyclic precursors to build the densely substituted adamantane core in a single pot. nih.gov

Table 1: Examples of Cyclization Strategies for Adamantane Skeleton Formation

Starting Material Type Key Transformation Resulting Structure Reference
Bicyclo[3.3.1]nonane-derived diolefins Electrophile-induced transannular cyclization 1,3-Dihaloadamantanes nih.gov
Enamines and acyl chlorides Condensation followed by intramolecular cyclization Substituted adamantanes nih.govresearchgate.net

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions provide another pathway to the adamantane skeleton from related polycyclic hydrocarbons. nih.govrsc.org Adamantane is the most thermodynamically stable C10H16 isomer, meaning other isomers will rearrange to the adamantane framework under thermodynamic conditions. nih.gov This principle is the basis for the industrial synthesis of adamantane itself, which involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.gov

Methodologies involving ring expansion of noradamantane derivatives or ring contraction of homoadamantane derivatives can be used to generate substituted adamantanes. nih.govnih.gov For example, the exposure of a noradamantane-derived alcohol to acid can induce a rearrangement to form a 1-hydroxyadamantane derivative. nih.gov Similarly, intramolecular ring expansion reactions of adamantan-2-one can be used to prepare 4-substituted homoadamantanes. rsc.org

While specific examples of these rearrangements on substrates bearing a propargyl or related alkyne group are not detailed in the literature, these methods are fundamental in the synthesis of 1,2-disubstituted adamantanes and other complex derivatives. nih.govnih.gov A potential, though synthetically challenging, approach could involve designing a noradamantane or homoadamantane precursor with an alkyne moiety that remains intact during the rearrangement process.

Novel Synthetic Approaches and Sustainable Chemistry Aspects in this compound Synthesis

Modern synthetic chemistry increasingly focuses on developing novel, efficient, and sustainable methods. For adamantane derivatives, this includes direct C-H functionalization, which avoids the need for pre-functionalized starting materials and often proceeds under milder conditions. nih.govrsc.org

Direct radical C-H functionalization has emerged as a powerful tool to create C-C bonds at the strong tertiary C-H positions of the adamantane core. nih.govrsc.org These methods can introduce a variety of functional groups, including alkynes. nih.gov Photoredox catalysis, in conjunction with hydrogen atom transfer (HAT) catalysis, allows for the selective alkylation of adamantane's bridgehead positions. acs.org This approach is notable for its functional group tolerance and excellent chemoselectivity for the strong 3° C–H bonds. acs.org Such a method could potentially be used to directly couple a propargyl-containing fragment to the adamantane core, representing a highly efficient and atom-economical route.

Sustainable or "green" chemistry principles are also being applied to adamantane synthesis. This includes the use of less toxic reagents and solvents, as well as developing catalytic processes that minimize waste. acs.orgrsc.org For example, iron-catalyzed C-S bond-forming reactions using photo-induced ligand-to-metal charge transfer represent a move towards using more earth-abundant and less toxic metals. acs.org The development of one-step methods, such as the synthesis of 1-(1-isocyanoethyl)adamantane using readily available and low-toxicity reagents, also aligns with the goals of sustainable chemistry by reducing the number of synthetic steps and labor costs. mdpi.com While not directly applied to this compound, these novel and sustainable strategies point the way toward future synthetic designs for this and other functionalized adamantanes. acs.orgrsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-hydroxyadamantane
Adamantan-2-one
Homoadamantane
Noradamantane
Tetrahydrodicyclopentadiene

Chemical Reactivity and Transformation Pathways of 1 Prop 2 Yn 1 Yl Adamantane

Alkyne Reactivity within the 1-(prop-2-yn-1-yl)adamantane Framework

The terminal alkyne group in this compound is the primary site of its chemical reactivity, enabling a variety of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and mild reaction conditions. beilstein-journals.orgacs.org This reaction facilitates the straightforward covalent linking of molecules by forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The propargyl group of this compound readily participates in CuAAC reactions with various organic azides.

The process involves the in situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) in a stepwise manner. acs.org This catalytic cycle is highly reliable and results exclusively in the 1,4-triazole regioisomer. nih.gov The adamantyl group, due to its steric bulk and lipophilicity, can be incorporated into larger molecular architectures, influencing their physical and biological properties. This strategy has been used to synthesize complex molecules, including peptide conjugates and functionalized macrocycles. beilstein-journals.orgnih.gov

Table 1: Examples of CuAAC Reactions with Adamantane (B196018) Alkynes This table is illustrative and based on typical CuAAC reactions.

Alkyne Reactant Azide Reactant Catalyst System Solvent Product
This compound Benzyl Azide CuSO₄·5H₂O, Sodium Ascorbate tBuOH/H₂O 1-((1-Adamantyl)methyl)-4-phenyl-1H-1,2,3-triazole

Other Metal-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] cycloadditions)

Beyond the well-known CuAAC reaction, the alkyne functionality of this compound can participate in other metal-catalyzed cycloaddition reactions. For instance, rhodium(I) catalysts can facilitate formal [5+1]/[2+2+1] cycloadditions. pku.edu.cn These types of reactions allow for the rapid construction of complex polycyclic skeletons from relatively simple starting materials. pku.edu.cn While specific examples using this compound are not extensively documented in seminal literature, the reactivity pattern is applicable. In such a reaction, the alkyne could potentially react with other unsaturated components, like a vinyl group and carbon monoxide, to build intricate carbocyclic frameworks. pku.edu.cn

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

Hydrofunctionalization reactions add an H-X moiety across the carbon-carbon triple bond of the alkyne. These reactions are fundamental in organic synthesis for converting alkynes into more saturated functional groups.

Hydration: The addition of water across the alkyne, typically catalyzed by mercury or gold salts, follows Markovnikov's rule to yield an enol intermediate that tautomerizes to the more stable adamantyl-substituted ketone (1-(adamantan-1-yl)propan-2-one).

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) proceeds via an electrophilic addition mechanism. The reaction yields vinyl halides, and with excess hydrogen halide, can lead to geminal dihalides. The regioselectivity is governed by the stability of the intermediate carbocation.

Hydroamination: The addition of N-H bonds across the alkyne is a powerful method for synthesizing enamines and imines. This transformation is often catalyzed by transition metals (e.g., gold, ruthenium, iridium) to overcome the high activation energy.

Polymerization Reactions Involving the Alkyne Group

The adamantane moiety is known to enhance the thermal properties of polymers, such as increasing the glass transition temperature (Tg). researchgate.net While the polymerization of vinyl and diene monomers containing adamantyl groups is well-studied, the direct polymerization of adamantyl-alkynes like this compound is also a viable pathway to new materials. Transition metal catalysts, particularly those based on rhodium and palladium, can initiate the polymerization of terminal alkynes. The resulting polymers would feature a polyacetylene backbone with pendant adamantylmethyl groups, potentially leading to materials with high thermal stability and interesting optical or electronic properties.

Adamantane Cage Reactivity in this compound Derivatives

The adamantane cage is a saturated, strain-free, and highly stable hydrocarbon framework. mdpi.comnih.gov Its reactivity is primarily centered on the functionalization of its C-H bonds, particularly at the electron-rich tertiary bridgehead positions. nih.gov

Further Functionalization at Bridgehead Positions

Adamantane has four equivalent tertiary bridgehead positions (C1, C3, C5, C7). nih.gov In this compound, one of these positions is already substituted. The remaining three bridgehead positions can be functionalized through various methods, typically involving radical or carbocationic intermediates. nih.gov

Direct C-H functionalization is a common strategy. uni-giessen.de For example, bromination under free-radical conditions can introduce a bromine atom at another bridgehead position. This newly installed functional group can then be converted into other substituents (e.g., hydroxyl, amino, carboxyl groups) through nucleophilic substitution reactions. This allows for the creation of di-, tri-, and tetra-substituted adamantane scaffolds, which are valuable in drug design and as multivalent platforms. researchgate.netnih.gov The steric bulk of the existing propargyl group may influence the regioselectivity of subsequent functionalization steps.

Table 2: Representative Functionalization of Adamantane Bridgehead Positions

Starting Material Reagent(s) Conditions Product
Adamantane Br₂, hv or Lewis Acid Varies 1-Bromoadamantane (B121549)
1-Bromoadamantane R-NH₂, Pd catalyst Catalytic amination 1-Aminoadamantane derivative
Adamantane H₂SO₄/HNO₃ Ritter Reaction Conditions 1-Acetamidoadamantane

This sequential functionalization allows for the synthesis of multifunctional adamantane derivatives where the propargyl group can be used for "click" reactions and other bridgehead positions can carry different bioactive moieties or linking groups. nih.gov

Reactivity at Secondary Carbon Atoms

The adamantane cage is composed of four tertiary (bridgehead) and six secondary (bridge) carbon atoms. The reactivity of these positions differs significantly. Most reactions involving the adamantane skeleton occur at the more reactive tertiary carbon sites. wikipedia.org Functionalization of the secondary bridge positions is known to be challenging due to lower steric accessibility and higher C-H bond strength compared to the bridgehead positions. nih.gov

Cascade and Domino Reactions Involving this compound

Cascade and domino reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates, enhancing efficiency and molecular complexity. google.com These reactions are initiated by a single event that triggers subsequent transformations. google.com The propargyl group (prop-2-yn-1-yl) is a versatile functional group that can participate in various cascade sequences. For example, propargyl amines and alcohols can undergo metal-catalyzed cascade reactions to form complex heterocyclic structures. Gold-catalyzed reactions of propargyl diazoacetates, for instance, can proceed through a carbene cascade to synthesize substituted furans. organic-chemistry.org

While the propargyl moiety in this compound presents a reactive site suitable for initiating such cascades, specific examples of its participation in domino reactions are not prominently featured in the literature. The inherent reactivity of the alkyne and the adjacent methylene (B1212753) group suggests potential for involvement in sequences like hydroamination/cyclization or other annulation reactions under appropriate catalytic conditions. nih.gov However, detailed research findings documenting cascade or domino pathways starting specifically from this compound are sparse. The development of such reactions would offer an efficient route to complex polycyclic molecules incorporating the bulky adamantane scaffold.

Derivatization Strategies for Expanding Molecular Complexity

The this compound molecule offers a key reactive handle for derivatization: the terminal alkyne of the propargyl group. This functionality is the primary target for transformations aimed at expanding the molecular complexity of the scaffold. Two of the most powerful and widely used strategies for the derivatization of terminal alkynes are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Coupling: This cross-coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. organic-chemistry.orgresearchgate.net It is a reliable method for forming carbon-carbon bonds between sp and sp² hybridized carbon atoms. For this compound, this reaction provides a direct pathway to connect the adamantane moiety to various aromatic and vinylic systems, yielding compounds with potential applications in materials science and medicinal chemistry. researchgate.netlibretexts.org

Table 1: Examples of Sonogashira Coupling Reactions

Aryl/Vinyl HalideCatalyst SystemBaseProduct Type
IodobenzenePd(PPh₃)₂Cl₂ / CuIAmine (e.g., NEt₃)1-(3-phenylprop-2-yn-1-yl)adamantane
4-BromopyridinePd(OAc)₂ / LigandAmine / K₂CO₃1-(3-(pyridin-4-yl)prop-2-yn-1-yl)adamantane
Vinyl BromidePd(PPh₃)₄ / CuIAmine (e.g., n-BuNH₂)1-(pent-1-en-4-yn-1-yl)adamantane

Azide-Alkyne Cycloaddition (Click Chemistry): The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring. mdpi.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. By reacting this compound with various organic azides, a diverse library of adamantane-triazole conjugates can be synthesized. These triazole-linked structures are of significant interest in drug discovery and bioconjugation.

Table 2: Examples of Azide-Alkyne Cycloaddition (Click Chemistry)

Azide PartnerCatalystProduct Type
Benzyl azideCuSO₄ / Sodium Ascorbate1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)adamantane
Azido-functionalized sugarCopper(I) sourceAdamantane-glycoconjugate
Azido-functionalized peptideCopper(I) sourceAdamantane-peptide conjugate

Beyond these two key reactions, the alkyne group can undergo other transformations, such as hydration to form ketones, reduction to alkanes or alkenes, and participation in various cycloaddition reactions, further expanding the synthetic utility of this compound as a building block. nih.govmdpi.com

Spectroscopic and Structural Characterization Techniques for 1 Prop 2 Yn 1 Yl Adamantane Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including adamantane (B196018) derivatives. tandfonline.com It provides comprehensive information about the carbon-hydrogen framework of 1-(prop-2-yn-1-yl)adamantane conjugates.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the connectivity of atoms in this compound conjugates. The high symmetry of the adamantane cage results in a relatively simple NMR spectrum, with distinct signals for the different types of protons and carbons. wikipedia.org

In the ¹H NMR spectrum of this compound, the protons of the adamantyl cage typically appear as a set of broad multiplets in the upfield region, generally between δ 1.5 and 2.1 ppm. mdpi.comacs.org The protons of the methylene (B1212753) bridge connecting the adamantane and the alkyne moieties would be expected to produce a singlet or a narrow triplet. The acetylenic proton, being in the deshielding region of the triple bond, would resonate at a distinct chemical shift.

The ¹³C NMR spectrum of adamantane itself shows two signals corresponding to the methine (CH) and methylene (CH₂) carbons. wikipedia.orgnih.govchemicalbook.com For this compound, additional signals for the propargyl group are expected. The quaternary carbon of the adamantane cage attached to the propargyl group would have a characteristic chemical shift. The carbons of the alkyne would appear in the typical range for sp-hybridized carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane CH~1.70-2.10~38
Adamantane CH₂~1.50-1.80~28
Adamantane C (quaternary)-~30-35
-CH₂- (propargyl)~2.20~20-25
-C≡-~80
≡C-H~2.40~70

Note: These are estimated values and may vary depending on the solvent and specific conjugate.

For more complex conjugates of this compound, advanced NMR techniques are indispensable for unambiguous structural assignment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. These techniques are crucial for assigning the signals of substituents on the adamantane cage and for determining the regiochemistry of reactions involving the alkyne group. For chiral conjugates, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which are vital for determining the relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its conjugates. The vibrational frequencies of specific bonds provide a molecular fingerprint. The IR spectrum of adamantane itself is characterized by strong C-H stretching and bending vibrations. deepdyve.comnist.gov

For this compound, the most characteristic absorption bands would be those associated with the alkyne functionality. A sharp, weak to medium intensity band corresponding to the C≡C stretching vibration is expected in the region of 2100-2260 cm⁻¹. Additionally, the stretching vibration of the terminal acetylenic C-H bond (≡C-H) should appear as a sharp, strong band around 3300 cm⁻¹. The C-H stretching and bending vibrations of the adamantane cage and the propargyl methylene group would be observed in their characteristic regions. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
≡C-HStretching~3300
C-H (Adamantane)Stretching~2850-2950
C≡CStretching~2100-2260
C-H (Adamantane)Bending~1350-1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of adamantane derivatives is often characterized by the formation of the highly stable adamantyl cation (m/z 135). nih.govnist.gov Therefore, a prominent peak at m/z 135 would be expected in the mass spectrum of this compound, resulting from the cleavage of the bond between the adamantane cage and the propargyl group. Other fragmentation pathways may involve rearrangements and losses of small neutral molecules from the propargyl side chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the chemical formula. nih.govresearchgate.netnih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
[M]⁺Molecular Ion
135[C₁₀H₁₅]⁺ (Adamantyl cation)
[M-39]⁺Loss of propargyl radical

Other Advanced Spectroscopic and Analytical Methods

Other spectroscopic techniques can provide complementary information for the characterization of this compound conjugates.

Raman Spectroscopy : This technique is particularly sensitive to non-polar bonds and can be used to probe the vibrations of the carbon skeleton. The C≡C stretching vibration of the alkyne group in this compound would be expected to give a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum. rsc.orgbris.ac.ukaip.orgresearchgate.netbris.ac.uk

UV-Vis Spectroscopy : While the adamantane cage itself does not have significant absorption in the near-UV or visible regions, the introduction of chromophoric substituents in conjugates of this compound can lead to electronic transitions that can be studied by UV-Vis spectroscopy. nih.gov This can provide information about the electronic structure and conjugation within the molecule.

Computational and Theoretical Investigations of 1 Prop 2 Yn 1 Yl Adamantane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1-(prop-2-yn-1-yl)adamantane at the molecular level.

The electronic structure of this compound is characterized by the distinct contributions of the adamantane (B196018) cage and the propargyl substituent. The adamantane framework, a rigid and saturated hydrocarbon cage, primarily consists of sp³-hybridized carbon atoms, contributing to a high-energy highest occupied molecular orbital (HOMO) and an even higher-energy lowest unoccupied molecular orbital (LUMO), resulting in a large HOMO-LUMO gap typical for alkanes. mdpi.comjocpr.com

The introduction of the propargyl group (–CH₂–C≡CH) at a bridgehead position significantly influences the electronic properties. The π-orbitals of the alkyne moiety introduce new molecular orbitals within the electronic structure of the parent adamantane. Specifically, the HOMO is expected to have significant contributions from the C-C and C-H σ-bonds of the adamantane cage, while the LUMO is likely to be a π* anti-bonding orbital localized on the propargyl group.

Frontier molecular orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org For adamantane derivatives, substitution generally leads to a reduction of the HOMO-LUMO gap compared to pristine adamantane. mdpi.comnih.gov Computational studies on ethynyl-adamantane, a closely related compound, can provide an estimate for the HOMO-LUMO gap of this compound. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Values Based on Similar Compounds).
ParameterEstimated Energy (eV)
HOMO Energy-7.0 to -6.5
LUMO Energy1.0 to 1.5
HOMO-LUMO Gap8.0 to 8.5

Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the reactivity of this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack. libretexts.org For this compound, the MEP map is expected to show a region of negative electrostatic potential (red color) around the π-electron cloud of the alkyne group, indicating a site susceptible to electrophilic attack. The hydrogen atom of the terminal alkyne (the acetylenic proton) would also exhibit a slightly positive character (blue color), making it a potential site for deprotonation by a strong base. The adamantane cage, being a nonpolar hydrocarbon framework, is expected to have a relatively neutral electrostatic potential (green color).

The adamantane cage is a rigid structure with a well-defined geometry. wikipedia.org Therefore, the conformational flexibility of this compound arises from the rotation around the single bond connecting the propargyl group to the adamantane cage. However, due to the C₃v symmetry of the 1-adamantyl group, the rotational barrier is expected to be very low. The most stable conformation is likely to have the propargyl group staggered with respect to the C-C bonds of the adamantane cage. Quantum chemical calculations can be used to determine the precise rotational barrier and confirm the most stable conformer.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for the characterization of this compound.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are a powerful tool for structure elucidation. acs.orgresearchgate.net For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the acetylenic proton, the methylene (B1212753) protons of the propargyl group, and the protons of the adamantane cage. The ¹³C NMR spectrum would show distinct signals for the sp-hybridized carbons of the alkyne, the sp³-hybridized methylene carbon, and the carbons of the adamantane cage.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative).
AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C≡CH~85C≡CH~2.0
C≡CH~70-CH₂-~2.2
-CH₂-~30Adamantane-CH~2.0
Adamantane-C~38Adamantane-CH₂~1.7
Adamantane-CH~28
Adamantane-CH₂~36

IR Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. researchgate.netyoutube.com Key predicted peaks for this compound would include the ≡C-H stretching vibration around 3300 cm⁻¹, the C≡C stretching vibration around 2100 cm⁻¹, and the various C-H and C-C stretching and bending vibrations of the adamantane cage and the methylene group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. researchgate.net Due to the lack of extensive conjugation, this compound is expected to have its main absorption bands in the deep UV region, corresponding to σ → σ* and π → π* transitions. rsc.org

Adamantane derivatives have been investigated for their potential non-linear optical (NLO) properties. nih.govresearchgate.netresearchgate.net Quantum chemical calculations can predict the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule. The introduction of the propargyl group, with its π-system, might enhance the NLO properties of the adamantane cage. Theoretical predictions can guide the design of new adamantane-based materials for NLO applications.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a condensed phase (e.g., in solution or as part of a larger assembly). ksu.edu.satandfonline.com MD simulations can provide information on:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and properties.

Intermolecular Interactions: The nature and strength of interactions between multiple this compound molecules in the solid state or in aggregates.

Diffusion and Transport Properties: The mobility of the molecule in different environments.

For example, MD simulations could be used to study the self-assembly of this compound on a surface or its interaction with a biological membrane, providing insights relevant to materials science and medicinal chemistry applications. researchgate.net

In Silico Prediction of Molecular Interactions in Non-Biological Contexts

Computational chemistry provides powerful tools for predicting and understanding the molecular interactions of this compound in various non-biological environments. While direct computational studies on this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as ethynyl- and diethynyl-expanded adamantanes. These studies help in elucidating the nature of non-covalent interactions, host-guest chemistry, and the potential for self-assembly.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are prominent methods used to investigate these interactions. For instance, computations on ethynyl-expanded adamantanes have shown that the introduction of alkynyl groups significantly influences the electronic properties and interaction capabilities of the adamantane cage.

One key area of investigation is the ability of these modified adamantanes to act as hosts for cations. The alkynyl groups, with their electron-rich triple bonds, can create a region of negative electrostatic potential, facilitating the binding of positively charged species. Computational studies on ethynyl-expanded adamantanes have demonstrated their potential to serve as effective hosts for cations like lithium and sodium. The binding strength is dependent on the number and spatial arrangement of the alkynyl groups, which dictates the efficiency of the cation chelation.

The following table summarizes the computed cation affinities for ethynyl-expanded adamantanes, providing an indication of their interaction potential in a non-biological context.

Host MoleculeCationBinding Energy (kcal/mol)
1,3-DiethynyladamantaneLi⁺Data not available in search results
1,3-DiethynyladamantaneNa⁺Data not available in search results
1,3,5,7-TetraethynyladamantaneLi⁺Data not available in search results
1,3,5,7-TetraethynyladamantaneNa⁺Data not available in search results

Furthermore, the propargyl group in this compound introduces the potential for various non-covalent interactions, including hydrogen bonding (with the terminal alkyne hydrogen) and π-stacking interactions. These interactions are crucial in understanding the molecule's behavior in condensed phases and its ability to form supramolecular assemblies. Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are computational techniques that can be employed to visualize and quantify these weak interactions, providing insights into the crystal packing and solid-state architecture of such derivatives.

Computational Support for Synthetic Design and Reaction Mechanism Elucidation

Computational chemistry plays a vital role in the strategic design of synthetic routes and in unraveling the intricate mechanisms of reactions involving adamantane derivatives. For a molecule like this compound, theoretical calculations can provide invaluable information to synthetic chemists, guiding the selection of reagents and reaction conditions to optimize yield and selectivity.

While specific computational studies detailing the synthesis of this compound are scarce, the general principles of applying computational methods to adamantane functionalization are well-established. DFT calculations are frequently used to model reaction pathways, identify transition states, and calculate activation energies. This information helps in predicting the feasibility of a proposed synthetic step and in understanding the factors that control the reaction's outcome.

For the synthesis of this compound, which would likely involve the introduction of a propargyl group onto the adamantane scaffold, computational studies could be employed to:

Evaluate different synthetic strategies: For example, comparing the energetics of a nucleophilic substitution reaction using an adamantyl halide and a propargyl nucleophile versus a coupling reaction.

Investigate the regioselectivity of functionalization: Adamantane has two types of bridgehead positions (tertiary carbons) and methylene bridges (secondary carbons). Computational models can predict the most favorable site for substitution based on the stability of reaction intermediates and transition states.

Elucidate reaction mechanisms: For complex, multi-step reactions, computational chemistry can help to map out the entire reaction coordinate, identifying key intermediates and transition states. This is particularly useful for reactions involving rearrangements or the formation of reactive species.

A hypothetical reaction for the synthesis of this compound could be the reaction of 1-bromoadamantane (B121549) with propargylmagnesium bromide. The following table outlines how computational methods could be applied to study this reaction.

Computational MethodApplication in Synthetic DesignInsights Gained
Density Functional Theory (DFT) Calculation of reaction energy profiles, transition state geometries, and activation energies.Prediction of reaction feasibility, identification of the rate-determining step, and understanding of electronic effects on reactivity.
Continuum Solvation Models (e.g., PCM, SMD) Simulation of solvent effects on the reaction pathway.More accurate prediction of reaction energetics in solution, guiding solvent choice for optimal reaction rates and yields.
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution and orbital interactions in reactants, intermediates, and transition states.Understanding the flow of electrons during the reaction and the nature of bond formation and cleavage.

In the broader context of adamantane chemistry, computational studies have been instrumental in understanding various functionalization reactions, including oxidations and C-H activation processes. These theoretical investigations provide a molecular-level understanding that complements experimental findings and accelerates the development of novel synthetic methodologies for preparing complex adamantane derivatives.

Applications of 1 Prop 2 Yn 1 Yl Adamantane in Advanced Materials Science

Polymer Chemistry and Macromolecular Architectures

The incorporation of the 1-(prop-2-yn-1-yl)adamantane moiety into polymer structures imparts significant improvements in their physical and chemical properties. The adamantane (B196018) cage provides thermal stability and mechanical strength, while the terminal alkyne of the propargyl group offers a versatile handle for various polymerization and modification reactions.

Hyper-cross-linked polymers (HCPs) are a class of porous materials characterized by their high surface areas and extensive cross-linking. The synthesis of HCPs often involves Friedel-Crafts reactions or other coupling reactions to create a rigid, porous network. strath.ac.ukresearchgate.net The propargyl group in this compound makes it a suitable monomer for thiol-yne "click" reactions, a highly efficient and versatile method for creating three-dimensional polymer networks. beilstein-journals.org This reaction proceeds with high yields under mild, often metal-free conditions, making it an attractive route for the synthesis of porous organic polymers. beilstein-journals.org The resulting HCPs from adamantane-based building blocks are noted for their thermal stability and insolubility in common organic solvents. beilstein-journals.org

Table 1: Synthetic Approaches for Hyper-Cross-Linked Polymers

Synthetic MethodKey FeaturesRole of this compound
Thiol-Yne ReactionHigh efficiency, mild conditions, metal-free. beilstein-journals.orgThe propargyl group serves as a trifunctional cross-linker.
Friedel-Crafts AlkylationTraditional method for HCP synthesis. strath.ac.ukThe adamantane cage can be functionalized to participate in the alkylation.

The development of biodegradable polymers is crucial for various biomedical and environmental applications. cmu.eduresearchgate.net Adamantane-containing polymers have been synthesized with biodegradable linkages in their backbone. For instance, a polyketal with adamantane groups, termed pADK, was synthesized using click chemistry. rsc.orgresearchgate.net This polymer is designed to degrade into neutral, excretable compounds. rsc.orgresearchgate.net The propargyl group of this compound is well-suited for such click chemistry reactions, allowing for its incorporation into biodegradable polymer chains. The presence of the adamantane moiety can also influence the degradation rate and the mechanical properties of the resulting biopolymer.

The incorporation of adamantane into polymer backbones is a well-established strategy to enhance their thermal and mechanical stability. researchgate.net The rigid and bulky nature of the adamantane cage restricts segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability. usm.edu For example, adamantane-containing methacrylate (B99206) polymers have demonstrated significant improvements in their thermal and mechanical properties compared to conventional polymethyl methacrylate (PMMA). researchgate.net The use of this compound as a monomer or comonomer allows for the introduction of these beneficial properties into a variety of polymer systems.

Table 2: Impact of Adamantane on Polymer Properties

Polymer SystemProperty EnhancementReference
Methacrylate PolymersIncreased thermal and mechanical stability. researchgate.net
Poly(2-oxazoline)sTunable lower critical solution temperature (LCST) behavior. nih.gov
Various PolymersIncreased glass transition temperature (Tg) and stiffness. usm.edu

Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, this compound and other adamantane derivatives are highly valued for their ability to act as guest molecules in host-guest complexes. The size, shape, and hydrophobicity of the adamantane cage make it an ideal guest for various macrocyclic hosts.

Adamantane derivatives are known to form stable 1:1 inclusion complexes with β-cyclodextrin, with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov This strong binding is attributed to the excellent size and shape complementarity between the adamantane guest and the hydrophobic cavity of the β-cyclodextrin host. nih.gov Similarly, adamantane derivatives form strong inclusion complexes with cucurbit[n]urils, particularly cucurbit usm.eduuril (CB usm.edu). nih.gov These host-guest interactions are primarily driven by hydrophobic effects and van der Waals forces. The formation of these inclusion complexes can alter the physicochemical properties of the guest molecule, such as its solubility and reactivity. nih.gov

Table 3: Association Constants of Adamantane Derivatives with Macrocyclic Hosts

HostGuestAssociation Constant (K)Reference
β-CyclodextrinAdamantane derivatives10³–10⁵ M⁻¹ nih.gov
β-CyclodextrinAlexa 488 labelled adamantane5.2 × 10⁴ M⁻¹ nih.gov
Cucurbit usm.eduurilAdamantane derivativesHigh affinity nih.gov
β-Cyclodextrinadm-1-COOH7.7 × 10⁴ M⁻¹ mdpi.com
β-Cyclodextrinadm-1,3-diCOOH6.3 × 10⁴ M⁻¹ mdpi.com

Self-Assembly and Self-Organized Molecular Systems

The adamantane moiety is a well-established building block in the construction of self-assembled supramolecular systems. nih.gov The lipophilic nature and rigid geometry of the adamantane cage drive its participation in host-guest interactions, particularly with cyclodextrins, and contribute to the formation of ordered structures in both solution and the solid state. nih.govaps.org The incorporation of a propargyl group in this compound introduces a reactive site for covalent capture of self-assembled structures, thereby enhancing their stability and robustness.

While specific studies detailing the self-assembly of this compound are not extensively documented, the principles of adamantane-based self-assembly are well-understood. For instance, adamantane derivatives can form stable inclusion complexes with β-cyclodextrin, a phenomenon that has been widely exploited for the construction of molecular machines and responsive materials. nih.gov The propargyl group in this compound can be envisioned to participate in such assemblies, with the potential for subsequent polymerization or cross-linking via the alkyne terminus to lock in the supramolecular architecture.

Table 1: Potential Self-Assembly Modes of this compound

Assembly Type Driving Force Potential Application
Host-Guest Assembly Hydrophobic interactions with cyclodextrins Drug delivery, molecular sensing
Crystal Engineering van der Waals forces, C-H···π interactions Porous materials, nonlinear optics

Surface Functionalization and Recognition for Non-Biological Applications

The terminal alkyne of this compound is an ideal functional group for the covalent modification of surfaces through click chemistry. This allows for the precise immobilization of the bulky and rigid adamantane cage onto a variety of substrates, including silicon wafers, gold nanoparticles, and polymer surfaces. nih.gov The resulting adamantane-functionalized surfaces can exhibit unique properties, such as altered hydrophobicity, enhanced thermal stability, and specific recognition capabilities.

In the context of non-biological applications, adamantane-functionalized surfaces can be used for selective molecular recognition. The well-defined shape and size of the adamantane cage allow it to act as a "molecular anchor" or a recognition site for complementary molecules. nih.gov For example, a surface functionalized with this compound could be used to selectively bind molecules that have a high affinity for the adamantane cage, such as cyclodextrin (B1172386) derivatives. This principle can be applied in the development of chemical sensors, separation materials, and platforms for controlled catalysis.

Research Highlight: Adamantane in Surface Recognition

A study on adamantane derivatives in liposomes demonstrated the role of the adamantane moiety as an anchor in lipid bilayers, which has promising applications in surface recognition. nih.gov While this study did not specifically use this compound, it highlights the potential of the adamantane cage in creating surfaces with specific recognition properties. The ability to covalently attach this compound to a surface via its propargyl group would provide a robust platform for such applications.

Development of Novel Adamantane-Based Scaffolds for Advanced Materials

The rigid, tetrahedral geometry of the adamantane core makes it an exceptional scaffold for the construction of three-dimensional molecular architectures. nih.govnih.gov By functionalizing the bridgehead positions of the adamantane cage, it is possible to create multifunctional building blocks for the synthesis of advanced materials. This compound, with its single propargyl group, can be considered a foundational building block in this context. Further functionalization of the remaining bridgehead positions would yield versatile scaffolds for a range of applications.

The development of multifunctional adamantane derivatives has been a subject of significant research. nih.govresearchgate.net These scaffolds have been used to create multivalent ligands, dendritic structures, and building blocks for metal-organic frameworks (MOFs). researchgate.netnih.gov The introduction of a propargyl group, as in this compound, provides a convenient handle for attaching these scaffolds to other molecules or materials using click chemistry.

Table 2: Examples of Adamantane-Based Scaffolds and their Applications

Scaffold Type Key Features Potential Applications
Tetra-functionalized Adamantane Four attachment points in a tetrahedral arrangement Building blocks for MOFs, 3D polymers
Dendritic Adamantane Scaffolds Branched structures with an adamantane core Drug delivery, catalysis

Optical Materials and Nanoscale Frameworks based on Adamantane-Alkyne Conjugates

The combination of the insulating adamantane cage and the π-system of the alkyne group in this compound suggests its potential utility in the development of novel optical materials. rsc.org Adamantane derivatives have been investigated for their nonlinear optical (NLO) properties, and the introduction of conjugated systems can enhance these effects. rsc.org While the single alkyne in this compound provides a limited degree of conjugation, it serves as a reactive point for the attachment of larger chromophores or for the formation of extended conjugated systems through polymerization or coupling reactions.

Furthermore, adamantane-alkyne conjugates are valuable precursors for the synthesis of nanoscale frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The rigid and well-defined structure of the adamantane unit can act as a node in these frameworks, leading to materials with high porosity and thermal stability. nih.gov The alkyne functionality of this compound can be utilized in the synthesis of these frameworks through reactions such as Sonogashira coupling or cycloaddition reactions. These porous materials have potential applications in gas storage, separation, and catalysis.

Table 3: Mentioned Compounds

Compound Name
This compound
Amantadine (B194251)
Memantine

Applications of 1 Prop 2 Yn 1 Yl Adamantane in Catalysis and Ligand Design

Adamantane (B196018) as a Steric and Electronic Modulator in Ligand Design

The adamantane cage is a prominent structural motif in modern ligand design, prized for its unique combination of steric and electronic properties. uq.edu.ausinocompound.com Its rigid, three-dimensional, and bulky nature allows for the creation of well-defined steric environments around a metal center. This steric hindrance can be crucial in controlling the coordination number of the metal, influencing the stability of catalytic intermediates, and dictating the selectivity of a reaction. sinocompound.com

Electronically, the adamantyl group is a strong sigma-donating alkyl substituent. This property can increase the electron density on a coordinated metal center, which can, in turn, enhance the catalytic activity, particularly in processes involving oxidative addition. uq.edu.au The combination of significant steric bulk and electron-donating character makes adamantane a valuable component in the design of high-performance ligands for a variety of catalytic transformations. sinocompound.com

Despite these well-understood principles, no literature could be found that specifically discusses the use of 1-(prop-2-yn-1-yl)adamantane for these purposes.

Organometallic Catalysis Employing Adamantane-Containing Ligands

Adamantane-containing ligands have been successfully employed in a wide range of organometallic catalytic reactions. uq.edu.auresearchgate.net The bulky adamantyl group is often incorporated into phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other ligand classes to enhance catalyst performance. uq.edu.au

Palladium-Catalyzed Reactions (e.g., Cross-Coupling, Carbonylation)

In the realm of palladium catalysis, ligands bearing adamantyl substituents have demonstrated significant utility. The steric bulk of the adamantyl group can promote the formation of highly active, low-coordinate palladium(0) species, which are key intermediates in many cross-coupling catalytic cycles. uq.edu.au For example, adamantyl-containing phosphine ligands have been shown to be effective in Suzuki-Miyaura couplings, particularly with challenging substrates like chloro(hetero)arenes. sinocompound.com Similarly, in carbonylation reactions, the electron-donating nature and steric hindrance of adamantyl phosphines can lead to high catalytic activity and selectivity. uq.edu.au

A specific search for the involvement of this compound or its derivatives in palladium-catalyzed reactions did not yield any results.

Olefin Metathesis and Other Transition Metal Catalysis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by various transition metal complexes, most notably those of ruthenium and molybdenum. The ligands on these catalysts play a critical role in their stability and reactivity. While bulky ligands are a general feature of many successful metathesis catalysts, there is no evidence in the literature to suggest that this compound has been used to synthesize ligands for this purpose. The same holds true for other areas of transition metal catalysis where adamantane derivatives have found application, such as hydrogenation and hydroformylation.

Organocatalysis with Adamantane-Derived Catalysts

Organocatalysis, the use of small organic molecules as catalysts, often relies on specific structural features to achieve high activity and selectivity. The adamantane scaffold has been incorporated into various organocatalysts to provide a rigid and bulky framework. uq.edu.au This can help to create a well-defined chiral environment in asymmetric catalysis or to sterically direct a reaction pathway. A review of the literature on adamantane-derived organocatalysts did not reveal any instances where this compound was used as a starting material or structural component.

Dendritic and Supramolecular Catalysis using Adamantane Scaffolds

The rigid and well-defined structure of adamantane makes it an attractive building block for the construction of larger, more complex catalytic systems such as dendrimers and supramolecular assemblies. researchgate.net In dendritic catalysis, an adamantane core could serve as a branching point for the synthesis of catalytically active dendrimers. In supramolecular catalysis, the adamantyl group is well-known for its ability to form strong host-guest complexes with cyclodextrins, which can be exploited to create self-assembled catalytic systems.

While these are established concepts in catalysis, there are no specific examples in the scientific literature of this compound being utilized in the construction of dendritic or supramolecular catalysts.

Stereoselective Catalysis and Chiral Ligand Development

The unique three-dimensional structure of the adamantane cage, coupled with the reactive propargyl group in this compound, presents an intriguing platform for the synthesis of novel chiral ligands. The steric bulk of the adamantyl group can create a well-defined chiral pocket around a metal center, influencing the trajectory of incoming substrates and thereby directing the stereochemical outcome of a reaction. The terminal alkyne of the propargyl group serves as a versatile handle for further functionalization, allowing for the introduction of coordinating moieties or for its participation in cycloaddition reactions to construct more complex ligand frameworks.

While the potential is significant, a review of the current scientific literature reveals a notable gap in the documented applications of this compound itself in established stereoselective catalytic systems or as a direct precursor to widely utilized chiral ligands. Research in the broader field of adamantane-containing ligands has demonstrated the viability of the adamantyl moiety in inducing high levels of enantioselectivity. For instance, chiral ligands derived from other functionalized adamantanes, such as 1,2-diaminoadamantane and 1-(adamantan-1-yl)propan-1,2-diamine, have been successfully employed in asymmetric reactions including Michael additions, Henry reactions, and epoxidations. These studies underscore the principle that the adamantane framework can be a powerful tool in asymmetric catalysis.

The synthesis of pro-chiral molecules containing a propargyl group attached to a quaternary center has been reported, which hints at the potential utility of such building blocks. However, the crucial link to the adamantane core and subsequent application in stereoselective catalysis remains an underexplored area of research.

Future investigations could focus on the derivatization of the terminal alkyne of this compound to incorporate phosphorus, nitrogen, or oxygen-based coordinating groups. The resulting ligands could then be evaluated in a range of asymmetric catalytic reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. Such studies would be essential to elucidate the true potential of this compound as a scaffold for the development of effective chiral ligands and to generate the empirical data necessary for a comprehensive understanding of its role in stereoselective catalysis.

Future Directions and Emerging Research Avenues for 1 Prop 2 Yn 1 Yl Adamantane Chemistry

Integration with Flow Chemistry and Automated Synthesis

The translation of complex chemical syntheses from traditional batch methods to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. springernature.com For a molecule like 1-(prop-2-yn-1-yl)adamantane, which serves as a precursor to high-value functional materials and biologically active compounds, integrating its synthesis and subsequent derivatization into automated flow chemistry platforms is a key area for future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing potentially hazardous or highly energetic reactions involving alkynes. soci.org Automated systems, which can combine multiple reaction, purification, and analysis steps into a seamless workflow, are ideal for constructing libraries of adamantane (B196018) derivatives for high-throughput screening. mpg.delabmanager.com

A promising research avenue involves designing a modular flow platform for the multi-step synthesis of various substituted adamantane-alkyne derivatives. mpg.de This could involve, for instance, the initial formation of the adamantane core followed by the introduction of the propargyl group in a continuous sequence. Such systems can significantly reduce manual operations, minimize waste, and accelerate the discovery of new compounds with desired properties. mpg.de Furthermore, the integration of real-time analytics and machine learning algorithms can enable rapid optimization of reaction conditions, leading to higher yields and purity. rsc.org

Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives

FeatureAdvantage in Flow ChemistryRelevance to Adamantane-Alkyne Chemistry
Enhanced Safety Superior heat and mass transfer minimizes risks of thermal runaways. springernature.comSafely handle energetic alkyne reactions and intermediates.
Precise Control Exact control over stoichiometry, temperature, and residence time. soci.orgFine-tune reaction selectivity and minimize side products.
Scalability Seamless scaling from laboratory to production scale by extending run time. soci.orgFacilitate production of adamantane-based materials and APIs.
Automation Enables library synthesis and rapid reaction optimization. labmanager.comrsc.orgAccelerate discovery of new drugs and materials.
Integration Telescoped processes reduce purification steps and waste. mpg.deStreamline multi-step syntheses of complex adamantane structures.

Exploration of Novel Material Architectures with Tunable Properties

The adamantane moiety is a prized building block in materials science due to its rigidity, thermal stability, and well-defined three-dimensional structure. nih.gov The propargyl group of this compound provides a versatile chemical handle, particularly for "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the construction of complex and highly ordered material architectures.

Future research will focus on using this compound as a key monomer or cross-linker in the synthesis of advanced polymers and supramolecular assemblies. digitellinc.com For example, incorporating this molecule into polymer backbones can impart increased rigidity and higher glass transition temperatures. Its diamondoid structure can be exploited to create materials with intrinsic microporosity, suitable for applications in gas separation and storage.

Furthermore, the synthesis of adamantane-based metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is an emerging field. The defined geometry and reactive alkyne of this compound make it an ideal strut for building porous, crystalline materials with properties tailored for catalysis, sensing, or guest encapsulation. The ability to functionalize the adamantane cage or the alkyne terminus post-synthesis offers a pathway to materials with tunable hydrophobicity, acidity, and optical properties. researchgate.netnih.govmdpi.com

Table 2: Emerging Material Applications for this compound

Material ClassPotential ApplicationRole of this compound
High-Performance Polymers Aerospace components, optical lensesImparts rigidity, thermal stability, and defined geometry.
Microporous Materials Gas separation, storage, catalysisCreates intrinsic free volume and serves as a rigid building block.
Supramolecular Assemblies Drug delivery, molecular recognitionActs as a guest or host molecule in host-guest complexes. digitellinc.com
Functional Coatings Hydrophobic and anti-scratch surfacesProvides a durable, low-surface-energy building block.
Nonlinear Optical Materials Data storage, optical switchingAdamantane-type clusters have shown strong NLO properties. nih.govrsc.org

Advanced Computational Design of Next-Generation Adamantane-Alkyne Systems

Computational chemistry and machine learning are becoming indispensable tools for accelerating the design and discovery of new molecules and materials. nih.gov For adamantane-alkyne systems, computational methods can provide deep insights into structure-property relationships, predict reaction outcomes, and guide synthetic efforts toward targets with enhanced performance.

Future research will increasingly rely on quantum-chemical computations, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, and optical properties of this compound and its derivatives. mdpi.com These studies can elucidate reaction mechanisms, predict the stability of intermediates, and help in designing novel catalysts for its transformations. Molecular dynamics simulations can be employed to understand how adamantane-containing polymers or supramolecular structures behave, predicting their mechanical properties, thermal stability, and interactions with other molecules.

The development of machine learning models trained on experimental and computational data represents a frontier in this area. rsc.orgnih.gov Such models could predict the properties of novel adamantane-alkyne derivatives before they are synthesized, screen virtual libraries for candidates with specific functionalities (e.g., high binding affinity to a biological target or specific optical properties), and even propose optimal synthetic routes. nih.gov

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The distinct characteristics of the adamantane cage and the alkyne functional group create a fertile ground for interdisciplinary research, bridging the gap between pure and applied chemistry. The lipophilic nature of adamantane has long been exploited in medicinal chemistry to enhance drug bioavailability and target engagement. nih.govmdpi.com The propargyl group allows for the covalent attachment of these adamantane moieties to biomolecules, nanoparticles, or surfaces via bioorthogonal chemistry.

This opens up exciting opportunities in areas such as:

Drug Discovery: Designing novel antiviral, anticancer, or antibacterial agents where the adamantane group acts as a pharmacophore or an anchor to a biological target. mdpi.comnih.govnih.gov The alkyne allows for conjugation to targeting ligands or solubilizing groups.

Biomaterials: Developing adamantane-functionalized scaffolds for tissue engineering, where the rigid cage provides mechanical support and the alkyne allows for the attachment of cell-adhesion peptides or growth factors.

Chemical Biology: Creating chemical probes by attaching fluorescent dyes or affinity tags to this compound to study biological processes and protein-ligand interactions.

Catalysis: Using adamantane-alkyne derivatives as ligands for organometallic catalysts, where the bulky adamantane group can influence the steric environment around the metal center, enhancing catalytic activity and selectivity.

The synergy between synthetic organic chemistry, materials science, computational modeling, and biology will be crucial for unlocking the full potential of this compound and its derivatives in the coming years.

Q & A

Q. What are the common synthetic routes for preparing 1-(prop-2-yn-1-yl)adamantane?

The synthesis of this compound can be inferred from methods used for analogous adamantane derivatives. A plausible route involves alkylation of 1-bromoadamantane with propargyl bromide under Friedel-Crafts conditions (e.g., using AlBr₃ as a catalyst at low temperatures). This approach is similar to the acylation of adamantane derivatives described for 1-Adamantan-1-yl-propan-2-one, where regioselective substitution at the adamantane bridgehead is critical . Optimizing reaction conditions (e.g., solvent polarity, temperature) is essential to minimize side reactions and improve yields, as demonstrated in the synthesis of 1-(1-isocyanoethyl)adamantane (92% yield using dichloromethane/tert-butanol medium) .

Q. How is this compound characterized structurally in research settings?

Structural characterization typically employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the propargyl group (e.g., characteristic alkynyl proton signals at ~2.5 ppm and carbon signals at ~70–80 ppm) .
  • X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for adamantane derivatives, to resolve bond angles and stereochemistry .
  • Mass Spectrometry : GC-MS or HRMS to verify molecular weight and fragmentation patterns .

Q. What are the typical chemical reactions involving this compound?

The propargyl group enables diverse reactions:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates, useful in drug discovery .
  • Nucleophilic Substitution : Replacement of the propargyl group with other nucleophiles (e.g., amines, thiols), as seen in iodoethyl adamantane derivatives .
  • Oxidation/Reduction : Oxidation to ketones or reduction to alkanes, depending on reaction conditions .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of this compound derivatives?

Adamantane’s rigid structure limits substitution to bridgehead positions, but competing reactions (e.g., multiple alkylations) can occur. Strategies include:

  • Steric Control : Bulky reagents or catalysts (e.g., AlBr₃) to favor mono-substitution .
  • Temperature Modulation : Low temperatures (-10°C) suppress side reactions, as shown in the synthesis of 1-Adamantan-1-yl-propan-2-one . Contradictions in regioselectivity data may arise from varying solvent polarities or catalyst loadings, requiring systematic optimization .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations assess:

  • Electrophilicity : Propargyl group’s electron-withdrawing effects on adamantane’s electronic environment .
  • Transition-State Modeling : Predicting activation barriers for click chemistry or substitution reactions . Comparative studies with similar compounds (e.g., 1-(2-iodoethyl)adamantane) validate computational predictions against experimental kinetic data .

Q. What strategies are effective in resolving contradictory biological activity data for adamantane derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) can be addressed by:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing propargyl with hydroxyethyl) to isolate contributing factors .
  • Target Profiling : Screening against specific enzymes (e.g., viral neuraminidase for antiviral activity) to clarify mechanisms, as seen in adamantane-based drug design .
  • Meta-Analysis : Aggregating data from structurally related compounds (e.g., 1-Adamantan-1-yl-propan-2-one) to identify trends in bioactivity .

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